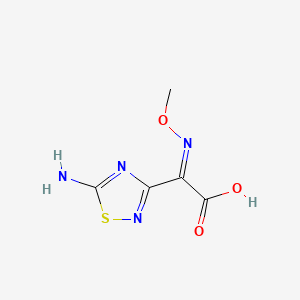

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid

Vue d'ensemble

Description

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid is a chemical compound that has garnered significant interest in the field of medicinal chemistry. This compound is an important intermediate in the synthesis of various antibiotics, particularly cephalosporins, which are used to treat a wide range of bacterial infections .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid typically involves multiple steps starting from cyanoacetamide. The process includes oximation, methylation, dehydration, oxidation, etherification, bromination, and cyclization . Here is a detailed synthetic route:

Oximation: Cyanoacetamide reacts with hydroxylamine hydrochloride to form 2-cyano-2-hydroxyiminoacetamide.

Methylation: The oxime is then methylated using dimethyl sulfate to produce 2-cyano-2-methoxyiminoacetamide.

Dehydration: This intermediate undergoes dehydration with phosphoryl chloride to yield 2-(methoxyimino)malononitrile.

Aminolysis: The malononitrile is treated with aqueous ammonia to form 2-cyano-2-(methoxyimino)acetimidamide.

Bromination: Bromination in the presence of triethylamine results in 2-(methoxyimino)-2-(5-amino-1,2,4-thiadiazol-3-yl)acetonitrile.

Cyclization: Finally, cyclization with potassium thiocyanate yields this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to maximize yield and purity. The use of phase-transfer catalysts and hydrogen peroxide has been reported to improve the efficiency of the hydrolysis step, increasing the overall yield .

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyimino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxo derivatives, while substitution reactions can produce a range of substituted thiadiazole derivatives .

Applications De Recherche Scientifique

Antibiotic Development

The primary application of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid lies in its role as a precursor in the synthesis of cephalosporin antibiotics. The compound's structural characteristics allow it to function effectively as an acyl moiety in the synthesis of fourth-generation cephalosporins, which are known for their broad-spectrum antibacterial activity. Research indicates that this compound can enhance the efficacy of these antibiotics by improving their stability and resistance to beta-lactamases, enzymes that often confer resistance to antibiotic treatments .

Synthesis Techniques

Recent advancements in synthetic methodologies have improved the production efficiency of this compound. For instance, a novel synthesis process involving cyanoacetamide as a starting material has been reported to yield higher purity and greater overall yields (up to 13%) compared to previous methods that achieved yields below 9% . This advancement not only reduces production costs but also enhances the feasibility of large-scale applications in pharmaceutical manufacturing.

Clinical Efficacy

Several studies have documented the clinical efficacy of cephalosporins derived from this compound. For example, a specific cephalosporin formulation incorporating this thiadiazole derivative demonstrated significant effectiveness against multidrug-resistant strains of bacteria in clinical trials. The results indicated improved patient outcomes compared to traditional antibiotic treatments .

Research and Development

Ongoing research aims to explore further modifications of this compound to enhance its antibacterial spectrum and reduce potential side effects. Investigations into its synergistic effects with other antimicrobial agents are also underway, which could lead to novel combination therapies that are more effective against resistant bacterial strains.

Industrial Applications

With improvements in synthetic processes and increased yields, there is potential for broader industrial applications beyond pharmaceuticals. Future studies may explore its use in agricultural settings as a biopesticide or growth enhancer due to its antimicrobial properties .

Mécanisme D'action

The mechanism of action of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid primarily involves its role as an intermediate in the synthesis of antibiotics. The compound’s methoxyimino group is crucial for binding to bacterial enzymes, inhibiting their function and thereby preventing bacterial growth . The molecular targets include bacterial cell wall synthesis enzymes, which are essential for bacterial survival .

Comparaison Avec Des Composés Similaires

Similar Compounds

(5-Amino-[1,2,4]thiadiazol-3-yl)-ethoxyimino-acetic acid: This compound is similar but has an ethoxy group instead of a methoxy group.

(5-Amino-[1,2,4]thiadiazol-3-yl)-hydroxyimino-acetic acid: This compound has a hydroxy group instead of a methoxy group.

Uniqueness

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid is unique due to its specific methoxyimino group, which provides distinct reactivity and binding properties compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of certain antibiotics, offering advantages in terms of efficacy and spectrum of activity .

Activité Biologique

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid is a compound derived from the thiadiazole family, which has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on antimicrobial properties, cytotoxic effects, and its role in drug development.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHNOS

- CAS Number : 68786-47-0

This structure includes a thiadiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of compounds containing the thiadiazole moiety. The biological activity of this compound is particularly notable against various bacterial strains.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32.6 μg/mL |

| 2-Amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole | S. aureus | 62.5 μg/mL |

| Megazol (related compound) | Trypanosoma cruzi | Effective in experimental infections |

The compound exhibited a significant MIC against E. coli, indicating its potential as an antibacterial agent. Additionally, derivatives of the thiadiazole scaffold have shown promising activity against both Gram-positive and Gram-negative bacteria .

Cytotoxic Effects and Anticancer Potential

Research has suggested that thiadiazole derivatives may possess cytotoxic properties that are beneficial in cancer treatment. The ability to inhibit cancer cell proliferation has been observed in several studies.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating various thiadiazole derivatives:

- Compound Tested : A derivative of 2-(5-amino-1,2,4-thiadiazol-3-yl)

- Cell Lines : Human K563 leukemia cells

- Findings : The compound demonstrated significant cytotoxicity with an IC value indicating effective inhibition of cell growth.

This suggests that the compound may serve as a lead for developing new anticancer agents .

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of cellular processes in target organisms. The presence of the methoxyimino group enhances its interaction with biological targets compared to other derivatives lacking this functional group.

Propriétés

IUPAC Name |

(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3S/c1-12-8-2(4(10)11)3-7-5(6)13-9-3/h1H3,(H,10,11)(H2,6,7,9)/b8-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIJZKVBQPTIMT-KRXBUXKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=NSC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(\C1=NSC(=N1)N)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.